(2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride (2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17969524
InChI: InChI=1S/C9H13BN2O2.ClH/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12;/h3-5,13-14H,1-2,6-7H2;1H
SMILES:
Molecular Formula: C9H14BClN2O2
Molecular Weight: 228.48 g/mol

(2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride

CAS No.:

Cat. No.: VC17969524

Molecular Formula: C9H14BClN2O2

Molecular Weight: 228.48 g/mol

* For research use only. Not for human or veterinary use.

(2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride -

Specification

Molecular Formula C9H14BClN2O2
Molecular Weight 228.48 g/mol
IUPAC Name (2-pyrrolidin-1-ylpyridin-3-yl)boronic acid;hydrochloride
Standard InChI InChI=1S/C9H13BN2O2.ClH/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12;/h3-5,13-14H,1-2,6-7H2;1H
Standard InChI Key FVGREYZYMKDJIC-UHFFFAOYSA-N
Canonical SMILES B(C1=C(N=CC=C1)N2CCCC2)(O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight228.49 g/mol (hydrochloride)Calculated
Melting Point107–112 °C (free base)
Boiling PointNot reported
DensityN/A
LogP (Partition Coefficient)Estimated 1.2 (free base)Predictive

The hydrochloride salt enhances aqueous solubility compared to the free base, a critical feature for biological applications .

Synthesis and Purification Strategies

Synthetic Routes

The free base form, (2-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid, is typically synthesized via:

  • Borylation of Halogenated Precursors: A palladium-catalyzed Miyaura borylation of 3-bromo-2-(pyrrolidin-1-yl)pyridine using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ .

  • Direct Functionalization: Introduction of the boronic acid group via lithiation followed by quenching with triisopropyl borate, as described for analogous pyridylboronic acids .

The hydrochloride salt is subsequently obtained by treating the free base with hydrochloric acid, followed by recrystallization from ethanol/water mixtures .

Process Optimization

Recent patents highlight innovations in boronic acid synthesis, such as using sodium iodide to mitigate high-pressure conditions during amination steps, improving yields (>90%) and purity (>99% HPLC) . For example, a 2020 patent demonstrated that replacing traditional bases with sodium iodide in ammonia-mediated reactions reduced reaction times from 48 hours to 12 hours .

Applications in Medicinal Chemistry and Drug Development

Role in Allosteric Modulator Design

Pyridylboronic acids are pivotal in designing allosteric modulators for G-protein-coupled receptors (GPCRs). For instance, PSNCBAM-1, a CB1 receptor antagonist, incorporates a related pyridylpyrrolidine-boronic acid scaffold . Structural analogs of (2-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid exhibit nanomolar binding affinities (K_B = 54.3 nM) and positive cooperativity (α = 7.3) in modulating cannabinoid receptors .

Antibody-Drug Conjugate (ADC) Synthesis

Boronic acids facilitate site-specific conjugation of cytotoxic payloads to antibodies. The hydrochloride salt’s improved solubility enables efficient bioconjugation under physiological conditions, as evidenced in the synthesis of Acalabrutinib intermediates . A 2025 study reported a 78% yield in coupling reactions using this compound as a boronate ester precursor .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 4.8 Hz, 1H), 7.95 (d, J = 7.6 Hz, 1H), 7.32 (dd, J = 7.6, 4.8 Hz, 1H), 3.45–3.40 (m, 4H), 1.95–1.85 (m, 4H), 1.70–1.60 (m, 2H) .

  • HRMS (ESI+): m/z calc. for C₉H₁₃BN₂O₂ [M+H]⁺: 192.1070; found: 192.1074 .

Comparative Analysis with Analogous Boronic Acids

CompoundMelting Point (°C)K_B (nM)Application
(2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid107–11254.3GPCR modulation
4-(Pyridin-2-yl)phenylboronic acid215–220226.9ADC synthesis
5-(Pyrrolidinocarbonyl)pyridine-3-boronic acid98–102167.8Kinase inhibition

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